Functional Cellular Potency Comparison: WAY-151932 Demonstrates Sub-nanomolar V2 Agonist Activity
WAY-151932 exhibits an EC50 of 0.74 ± 0.07 nM in a functional cAMP accumulation assay using LV2 cells expressing human V2 receptors [1]. This sub-nanomolar potency indicates strong functional agonism at the receptor. In contrast, the structurally distinct non-peptidic V2 agonist OPC-51803 demonstrates a significantly higher EC50 of 189 ± 14 nM in a similar functional assay for cAMP accumulation [2].
| Evidence Dimension | Functional cAMP Potency |
|---|---|
| Target Compound Data | EC50 = 0.74 ± 0.07 nM |
| Comparator Or Baseline | OPC-51803: EC50 = 189 ± 14 nM |
| Quantified Difference | WAY-151932 is approximately 255-fold more potent |
| Conditions | LV2 cells expressing human V2 receptors |
Why This Matters
This substantial difference in functional potency dictates that WAY-151932 is the appropriate tool for experiments where a robust V2-mediated cAMP response is required at low compound concentrations.
- [1] Failli, A. A., et al. (2006). Pyridobenzodiazepines: a novel class of orally active, vasopressin V2 receptor selective agonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 954–959. PMID: 16297621 View Source
- [2] Nakamura, S., et al. (2000). Characterization of a novel nonpeptide vasopressin V2-agonist, OPC-51803, in cells transfected human vasopressin receptor subtypes. British Journal of Pharmacology, 129(8), 1700-1706. PMID: 10780976 View Source
